molecular formula C12H14INO B1588547 1-Benzyl-3-iodopiperidin-2-one CAS No. 305839-54-7

1-Benzyl-3-iodopiperidin-2-one

Cat. No.: B1588547
CAS No.: 305839-54-7
M. Wt: 315.15 g/mol
InChI Key: GHLHRLFHNZXNKO-UHFFFAOYSA-N
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Description

1-Benzyl-3-iodopiperidin-2-one is a heterocyclic organic compound with the molecular formula C12H14INO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of an iodine atom at the third position and a benzyl group at the first position makes this compound unique. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-iodopiperidin-2-one can be synthesized through various methods. One common approach involves the iodination of 1-benzylpiperidin-2-one. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-iodopiperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include 1-benzyl-3-aminopiperidin-2-one or 1-benzyl-3-thiopiperidin-2-one.

    Oxidation Reactions: Products include N-oxides or other oxidized derivatives.

    Reduction Reactions: Products include 1-benzyl-3-hydroxypiperidin-2-one.

Scientific Research Applications

1-Benzyl-3-iodopiperidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes, particularly those requiring specific functional groups.

Mechanism of Action

The mechanism of action of 1-benzyl-3-iodopiperidin-2-one involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other biologically active molecules, which may interact with enzymes, receptors, or other proteins in the body. The exact mechanism depends on the specific derivative or product formed from the compound.

Comparison with Similar Compounds

    1-Benzyl-3-chloropiperidin-2-one: Similar structure but with a chlorine atom instead of iodine.

    1-Benzyl-3-bromopiperidin-2-one: Similar structure but with a bromine atom instead of iodine.

    1-Benzyl-3-fluoropiperidin-2-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 1-Benzyl-3-iodopiperidin-2-one is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom’s larger size and higher atomic number compared to chlorine, bromine, or fluorine can result in different chemical and physical properties, making this compound valuable for specific applications in research and industry.

Properties

IUPAC Name

1-benzyl-3-iodopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c13-11-7-4-8-14(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLHRLFHNZXNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443550
Record name 1-benzyl-3-iodopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305839-54-7
Record name 1-benzyl-3-iodopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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